molecular formula C21H16ClN3O4 B3683684 N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE

N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE

Cat. No.: B3683684
M. Wt: 409.8 g/mol
InChI Key: KEMVUGHJYIITNT-UHFFFAOYSA-N
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Description

N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorobenzamido group, a methyl group, and a nitro group attached to a benzamide core. It is often used in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-4-methylbenzoic acid in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity . The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-CHLOROBENZAMIDO)PHENYL]-3-METHYL-4-NITROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzamido group enhances its binding affinity to certain molecular targets, while the nitro group contributes to its reactivity in various chemical reactions .

Properties

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]phenyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-13-11-14(9-10-19(13)25(28)29)20(26)23-15-5-4-6-16(12-15)24-21(27)17-7-2-3-8-18(17)22/h2-12H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMVUGHJYIITNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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